Cas no 28751-70-4 (5-Chloro-1H-indazole-3-carboxamide)

5-Chloro-1H-indazole-3-carboxamide is a heterocyclic organic compound featuring an indazole core substituted with a chloro group at the 5-position and a carboxamide moiety at the 3-position. This structure imparts significant versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its well-defined chemical properties, including stability under standard conditions and reactivity in cross-coupling reactions, make it valuable for medicinal chemistry research. The chloro and carboxamide functional groups enhance its potential as a scaffold for developing enzyme inhibitors or receptor modulators. High purity and consistent synthesis protocols ensure reliability for industrial and academic use.
5-Chloro-1H-indazole-3-carboxamide structure
28751-70-4 structure
Product Name:5-Chloro-1H-indazole-3-carboxamide
CAS No:28751-70-4
MF:C8H6ClN3O
MW:195.605740070343
MDL:MFCD20706734
CID:1091389
Update Time:2025-06-13

5-Chloro-1H-indazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-1H-indazole-3-carboxamide
    • 1H-Indazole-3-carboxamide, 5-chloro-
    • LDYDVRNVSHVIBN-UHFFFAOYSA-N
    • AK145249
    • ST24044583
    • MDL: MFCD20706734
    • Inchi: 1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12)
    • InChI Key: LDYDVRNVSHVIBN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C(N)=O)=NN2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Topological Polar Surface Area: 71.8

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Amadis Chemical Company Limited
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(CAS:28751-70-4)5-Chloro-1H-indazole-3-carboxamide
Order Number:A876636
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):165.0/271.0
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Additional information on 5-Chloro-1H-indazole-3-carboxamide

5-Chloro-1H-indazole-3-carboxamide (CAS No. 28751-70-4): A Comprehensive Overview

5-Chloro-1H-indazole-3-carboxamide (CAS No. 28751-70-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 5-Chloro-1H-indazole-3-carboxamide.

Chemical Structure and Properties

5-Chloro-1H-indazole-3-carboxamide is a small molecule with a molecular formula of C9H7ClN4O and a molecular weight of 220.63 g/mol. The compound features a chlorinated indazole core linked to a carboxamide functional group, which imparts unique pharmacological properties. The presence of the chlorine atom at the 5-position of the indazole ring enhances the compound's lipophilicity and stability, making it suitable for various biological applications.

The physical properties of 5-Chloro-1H-indazole-3-carboxamide include a melting point of approximately 200°C and good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its use in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of 5-Chloro-1H-indazole-3-carboxamide can be achieved through several well-established routes. One common method involves the reaction of 5-chloroindazole with an appropriate carboxylic acid or acid chloride in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). This approach provides high yields and excellent purity, making it suitable for large-scale production.

An alternative synthetic route involves the condensation of 5-chloroindazol-3-one with an amine derivative under acidic conditions. This method is particularly useful for preparing substituted derivatives of 5-Chloro-1H-indazole-3-carboxamide, which can be tailored for specific biological activities.

Biological Activities and Therapeutic Potential

5-Chloro-1H-indazole-3-carboxamide has been extensively studied for its diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. Recent research has highlighted its potential as a therapeutic agent for various diseases.

In the context of inflammation, studies have shown that 5-Chloro-1H-indazole-3-carboxamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that the compound could be a valuable candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

In neurodegenerative diseases, 5-Chloro-1H-indazole-3-carboxamide has demonstrated neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. Preclinical studies have shown that it can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. These results indicate its potential as a neuroprotective agent in clinical settings.

In cancer research, 5-Chloro-1H-indazole-3-carboxamide has been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. Additionally, it has been found to inhibit angiogenesis, thereby reducing tumor growth and metastasis. These findings suggest that 5-Chloro-1H-indazole-3-carboxamide could be developed as an adjuvant therapy for cancer treatment.

Clinical Trials and Future Directions

The promising preclinical results with 5-Chloro-1H-indazole-3-carboxamide have led to increased interest in its clinical evaluation. Several Phase I and Phase II clinical trials are currently underway to assess its safety, tolerability, and efficacy in human subjects. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

In addition to its therapeutic potential, ongoing research is focused on optimizing the pharmacokinetic properties of 5-Chloro-1H-indazole-3-carboxamide. Efforts are being made to enhance its bioavailability, extend its half-life, and improve its delivery to target tissues. These advancements are expected to further enhance its therapeutic efficacy and broaden its clinical applications.

Conclusion

5-Chloro-1H-indazole-3-carboxamide (CAS No. 28751-70-4)) is a promising compound with a wide range of biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing clinical trials continue to provide valuable insights into its safety and efficacy, it is anticipated that this compound will play a significant role in advancing treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:28751-70-4)5-Chloro-1H-indazole-3-carboxamide
A876636
Purity:99%/99%
Quantity:250mg/1g
Price ($):165.0/271.0
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